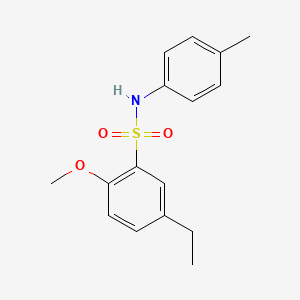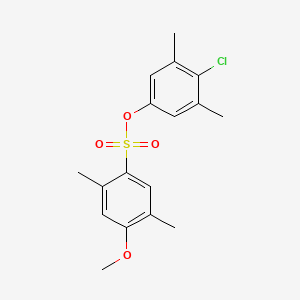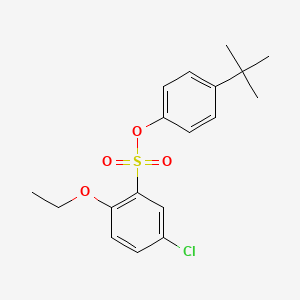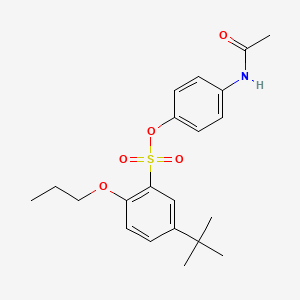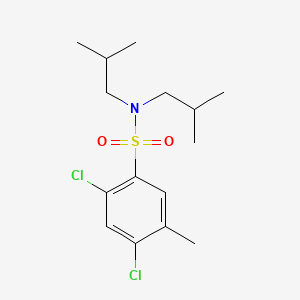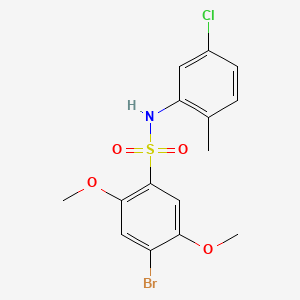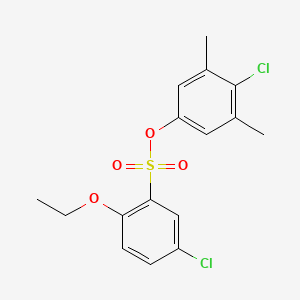
4-Chloro-3,5-dimethylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3,5-dimethylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate is a chemical compound that is commonly used in scientific research. It is a sulfonate ester that is synthesized through a multistep process. This compound has been found to have various biochemical and physiological effects, making it a valuable tool in laboratory experiments.
Wirkmechanismus
The mechanism of action of 4-Chloro-3,5-dimethylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate involves the inhibition of PKC activity. PKC is a family of enzymes that play a critical role in cell signaling pathways. By inhibiting PKC activity, this compound can modulate various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
4-Chloro-3,5-dimethylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to improve glucose homeostasis in animal models of diabetes. Additionally, it has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Chloro-3,5-dimethylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate is its potency as a PKC inhibitor. This compound has been shown to be more potent than other PKC inhibitors, making it a valuable tool in laboratory experiments. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully considered when designing experiments.
Zukünftige Richtungen
There are several future directions for the use of 4-Chloro-3,5-dimethylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate in scientific research. One potential direction is the development of more specific PKC inhibitors that can target specific isoforms of PKC. Additionally, this compound could be used in combination with other therapeutic agents to improve their efficacy. Finally, the potential use of this compound in clinical trials for various diseases should be explored further.
Conclusion
In conclusion, 4-Chloro-3,5-dimethylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate is a valuable tool in scientific research. Its potent inhibition of PKC activity makes it a valuable tool for studying various biological processes. However, its potential toxicity needs to be carefully considered when designing experiments. The future directions for the use of this compound in scientific research are promising, and further studies are needed to fully explore its potential therapeutic applications.
Synthesemethoden
The synthesis of 4-Chloro-3,5-dimethylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate involves a multistep process. The first step is the synthesis of 4-Chloro-3,5-dimethylphenyl magnesium bromide, which is then reacted with 5-chloro-2-ethoxybenzene-1-sulfonyl chloride to form the desired compound. This process has been optimized to yield high purity and high yield of the final product.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3,5-dimethylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate has been widely used in scientific research as a tool to study various biological processes. It has been found to be a potent inhibitor of protein kinase C (PKC), which plays a critical role in cell signaling pathways. This compound has been used to study the role of PKC in various diseases, including cancer, diabetes, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) 5-chloro-2-ethoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O4S/c1-4-21-14-6-5-12(17)9-15(14)23(19,20)22-13-7-10(2)16(18)11(3)8-13/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPPFUJWDQPGDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=CC(=C(C(=C2)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3,5-dimethylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


